![molecular formula C57H104O6 B1244245 [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate](/img/structure/B1244245.png)
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate is a complex lipid molecule It is characterized by its long-chain fatty acid esters and glycerol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate typically involves esterification reactions. The process begins with the preparation of the glycerol backbone, followed by the sequential addition of fatty acid chains. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate ester bond formation. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The raw materials, including glycerol and the respective fatty acids, are mixed in large reactors. The reaction is catalyzed by acidic or enzymatic catalysts, and the product is purified through distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated bonds in the fatty acid chains, leading to the formation of peroxides and other oxidative products.
Reduction: The double bonds in the fatty acid chains can be reduced to single bonds using hydrogenation reactions.
Substitution: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the free fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used. The reaction is conducted under high pressure and moderate temperatures.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively. The reaction is usually carried out at elevated temperatures to ensure complete hydrolysis.
Major Products
Oxidation: Peroxides, aldehydes, and carboxylic acids.
Reduction: Saturated fatty acid esters.
Substitution: Free fatty acids and glycerol.
Wissenschaftliche Forschungsanwendungen
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in cellular membrane structure and function.
Medicine: Explored for its potential in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Wirkmechanismus
The mechanism of action of [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate involves its incorporation into cellular membranes. The compound interacts with membrane proteins and lipids, influencing membrane fluidity and permeability. Its long-chain fatty acids can also participate in signaling pathways, modulating cellular responses to external stimuli.
Vergleich Mit ähnlichen Verbindungen
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate can be compared with other glycerophospholipids such as:
PE(181(9Z)/183(9Z,12Z,15Z)): Similar in structure but contains different fatty acid chains.
9-Octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester: Shares the glycerol backbone but differs in the fatty acid composition.
The uniqueness of this compound lies in its specific combination of fatty acids, which imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C57H104O6 |
|---|---|
Molekulargewicht |
885.4 g/mol |
IUPAC-Name |
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h17,20,25-27,29,54H,4-16,18-19,21-24,28,30-53H2,1-3H3/b20-17-,27-25-,29-26-/t54-/m1/s1 |
InChI-Schlüssel |
YZEDZPDPXZLZNB-YIECYNBOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


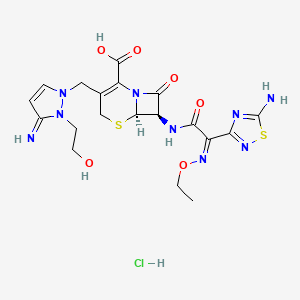
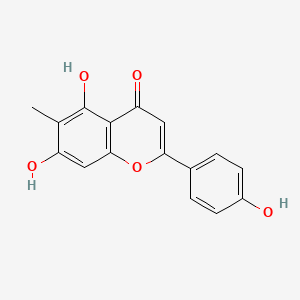
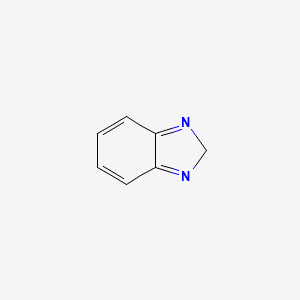
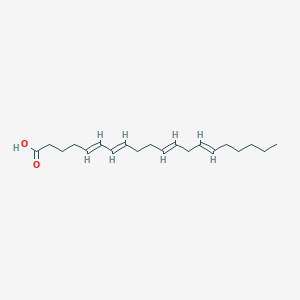

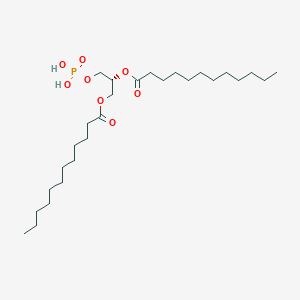
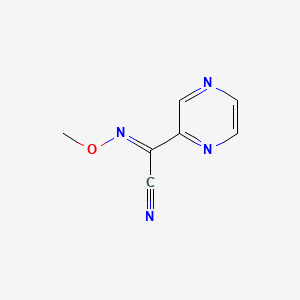
![N'-[(3-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B1244174.png)
![(2E)-2-[(5-methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1244176.png)
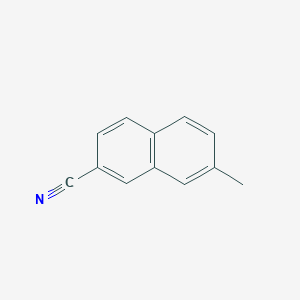

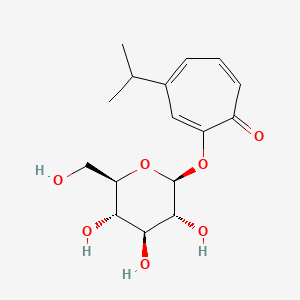
![(2S)-5-(diaminomethylideneamino)-2-[5-[6-(dimethylamino)purin-9-yl]pentoxycarbonylamino]pentanoic acid](/img/structure/B1244185.png)
![(1R,2R)-2-[(1R)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B1244186.png)
